1,2-Dihydro Loteprednol Etabonate is a chemical compound identified as an impurity during the synthesis and analysis of Loteprednol Etabonate. Loteprednol Etabonate is a synthetic corticosteroid with anti-inflammatory properties, primarily used in ophthalmic formulations. [] 1,2-Dihydro Loteprednol Etabonate serves as a critical marker in assessing the quality and purity of Loteprednol Etabonate during its manufacturing process. []
1,2-Dihydro Loteprednol etabonate is a synthetic corticosteroid primarily used in ophthalmology for its anti-inflammatory properties. It is derived from Loteprednol etabonate, which is designed to minimize systemic absorption and reduce potential side effects associated with traditional corticosteroids. The compound is classified as a topical corticosteroid, specifically targeting ocular conditions such as allergic conjunctivitis and post-operative inflammation.
1,2-Dihydro Loteprednol etabonate is synthesized through various chemical processes that modify the steroid structure to enhance its therapeutic efficacy while reducing side effects. This compound is closely related to Loteprednol etabonate, which has been extensively studied and utilized in clinical settings.
The compound falls under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex. Specifically, it is classified as a topical corticosteroid due to its application in treating localized inflammatory conditions.
The synthesis of 1,2-Dihydro Loteprednol etabonate involves several steps, primarily focusing on esterification and chloromethylation processes. A notable method includes:
The synthetic pathway typically involves:
The molecular formula of 1,2-Dihydro Loteprednol etabonate is . The compound features a steroid backbone with specific functional groups that confer its anti-inflammatory properties.
The primary chemical reactions involved in the synthesis include:
The reactions are typically carried out under controlled conditions to ensure high yields and purity. For instance, the use of phase transfer catalysts improves the efficiency of the chloromethylation process by facilitating the transfer of reactants between phases.
1,2-Dihydro Loteprednol etabonate exerts its effects by binding to glucocorticoid receptors in target cells, leading to a series of biochemical events that reduce inflammation. The mechanism involves:
Studies have shown that the compound effectively reduces ocular inflammation while minimizing systemic absorption due to its unique structural modifications .
1,2-Dihydro Loteprednol etabonate is primarily utilized in:
1,2-Dihydro Loteprednol Etabonate (CAS No: 82034-20-6) is a structurally significant derivative of the anti-inflammatory corticosteroid Loteprednol Etabonate (LE). LE itself was developed through retrometabolic design principles and approved in 1998 for treating ocular inflammation [3] [6]. The discovery of 1,2-Dihydro LE emerged from metabolic studies of LE, where it was identified as a key intermediate or degradation product resulting from the reduction of the Δ1,4-diene-3-one system in ring A of the steroidal core [2] [9]. This structural modification differentiates it from classical corticosteroids like hydrocortisone or prednisolone, which retain the conjugated ketone system essential for glucocorticoid receptor (GR) binding. The molecular weight of 1,2-Dihydro LE is 468.97 g/mol (C24H33ClO7), slightly higher than LE (466.96 g/mol; C24H31ClO7) due to the addition of two hydrogen atoms [2] [5] [9].
Table 1: Molecular Comparison of 1,2-Dihydro LE with Related Corticosteroids [2] [5] [9]
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
---|---|---|---|---|
1,2-Dihydro Loteprednol Etabonate | C24H33ClO7 | 468.97 | 82034-20-6 | Saturated ring A (no C1-C2 double bond) |
Loteprednol Etabonate | C24H31ClO7 | 466.96 | 82034-46-6 | Δ1,4-diene-3-one in ring A |
Hydrocortisone | C21H30O5 | 362.46 | 50-23-7 | Δ4-ene-3-one in ring A |
1,2-Dihydro LE exemplifies the "soft drug" concept in retrometabolic design, where molecules are engineered with labile moieties to undergo predictable metabolic deactivation after exerting therapeutic effects [4] [6]. LE itself was designed by replacing the C20 ketone group of prednisolone with a hydrolytically labile chloromethyl ester, enabling rapid esterase-mediated hydrolysis to inactive acids like Δ1-cortienic acid etabonate [5] [6]. The 1,2-Dihydro derivative represents a further metabolic step wherein the Δ1 double bond in ring A is reduced, disrupting the planarity of the steroid skeleton and diminishing GR affinity [2] [9]. This reduction is catalyzed by hepatic or ocular reductases, yielding metabolites with negligible anti-inflammatory activity compared to LE (receptor affinity ~4.3x higher than dexamethasone) [5] [8]. The strategic introduction of metabolic "switches" minimizes systemic side effects like intraocular pressure (IOP) elevation – a documented risk with traditional corticosteroids [6] [8].
Table 2: Retrometabolic Design Features of LE and Its Derivatives [2] [4] [5]
Structural Element | Role in Retrometabolic Design | Biological Consequence |
---|---|---|
C20 Chloromethyl Ester | Labile ester bond susceptible to esterases | Rapid hydrolysis to inactive acidic metabolites (e.g., Δ1-cortienic acid etabonate) |
Δ1 Double Bond (Ring A) | Enhances GR binding affinity; site for metabolic reduction | High anti-inflammatory potency; reduction yields 1,2-Dihydro LE with lower activity |
C17α Ethoxycarbonyloxy Group | Modifies lipophilicity and ocular penetration | Optimizes corneal absorption while facilitating local metabolism |
Within the LE chemical family, 1,2-Dihydro LE serves distinct roles:
Table 3: Functional Roles of 1,2-Dihydro LE in Pharmaceutical Science [2] [6] [9]
Role | Purpose | Application Context |
---|---|---|
Synthetic Intermediate | Hydrogenation precursor for LE synthesis | GMP manufacturing under controlled conditions (e.g., SynZeal, India) |
Metabolic Derivative | Evidence of reductive metabolism in ocular/liver tissues | Metabolic pathway studies; toxicology profiling |
Analytical Reference Standard | Quantification of LE impurities; stability-indicating methods | ANDA submissions; QC testing during commercial production |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7